molecular formula C12H11NO2 B2631552 3-benzyloxy-1H-pyridin-4-one CAS No. 1138-45-0

3-benzyloxy-1H-pyridin-4-one

Cat. No. B2631552
CAS RN: 1138-45-0
M. Wt: 201.225
InChI Key: NZWMMUSDSPVNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyloxy-1H-pyridin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzoxypyridone and has a molecular formula of C12H9NO2.

Scientific Research Applications

Experimental and Theoretical Studies

  • Functionalization Reactions : The compound has been studied in the context of functionalization reactions involving 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. These reactions have been examined both experimentally and theoretically, providing insights into the mechanisms involved (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Characterization of Complexes

  • Lanthanide-based Coordination Polymers : Derivatives of 3,5-dihydroxy benzoates, closely related to 3-benzyloxy-1H-pyridin-4-one, have been synthesized and used in lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and are potential candidates for luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Novel Synthetic Intermediate

  • Synthesis of Substituted Pyridones : An unexpected intermediate, 8-benzyloxy-8a-methyl-1,2,3,7,8,8a-hexahydroimidazo[1,2-a]pyridin-7-one, in the synthesis of substituted pyridones has been identified. This discovery provides new pathways in the synthesis of pyridone derivatives, which are significant in various chemical and biological applications (Wireko, Matthews, Thoman, Hennes, & Sickman, 1995).

Building Blocks for Pharmaceuticals and Agrochemicals

  • Synthesis of Functionalized Pyridines : The compound has been used in the synthesis of functionalized pyridines, acting as building blocks for pharmaceuticals and agrochemicals. Its potential for cross-coupling reactions to synthesize biologically relevant targets has been evaluated (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

Photoinduced Chemical Reactions

  • Photoinduced Direct 4-Pyridination : The compound plays a role in photoinduced chemical reactions, particularly in the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This method is significant for constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Enantiopure Pyridines and Pyridin-3-Ones

  • Synthesis of Enantiopure Derivatives : An innovative method to access enantiopure derivatives of pyridin-3-ones starting from natural sugars has been developed. These derivatives have been utilized for the synthesis of contiguously substituted pyridines, important in pharmaceutical research (Husain et al., 2011).

Structural and Theoretical Analysis

  • Experimental and Theoretical Structure Analysis : The structure of 3-benzyloxy-2-nitropyridine, closely related to the compound , has been examined through both experimental and computational methods. This research contributes to a deeper understanding of the molecular structure and properties of pyridine derivatives (Sun, Cui, Liu, Zhao, & Zhang, 2012).

properties

IUPAC Name

3-phenylmethoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMMUSDSPVNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyloxy-1H-pyridin-4-one

CAS RN

1138-45-0
Record name 3-(benzyloxy)-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.